molecular formula C14H10O2 B5463915 4-methyl-2H-benzo[h]chromen-2-one

4-methyl-2H-benzo[h]chromen-2-one

Cat. No.: B5463915
M. Wt: 210.23 g/mol
InChI Key: UPMCEGGVPZVZHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 4-methyl-2H-benzo[h]chromen-2-one is through the Pechmann condensation. This reaction involves the condensation of phenols (or naphthols) with ethyl acetoacetate in the presence of a catalyst, such as indium(III) chloride (InCl3). The reaction is typically carried out under solvent-free conditions using a high-speed ball mill mixer at room temperature, resulting in good yields (52-95%) of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of mechanochemical methods, such as ball milling, allows for efficient and environmentally friendly production, minimizing the use of harsh reaction conditions and reducing waste .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

4-Methyl-2H-benzo[h]chromen-2-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Chroman-4-one
  • Coumarin
  • 7-Amino-4-methyl-2H-chromen-2-one (Coumarin 120)

Properties

IUPAC Name

4-methylbenzo[h]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-9-8-13(15)16-14-11(9)7-6-10-4-2-3-5-12(10)14/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMCEGGVPZVZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 4-MBC?

A: 4-MBC can be synthesized via the Pechmann condensation reaction. This method involves the condensation of 1-naphthol with ethyl acetoacetate in the presence of an acid catalyst, commonly sulfuric acid. [, , ]

Q2: Has 4-MBC demonstrated any biological activity?

A: While 4-MBC itself has not been extensively studied for biological activity, derivatives incorporating its structure have shown promise as antiviral agents. For example, a series of 4-methyl-naphtho [1,2-b] pyridin-2-one-1-(2',3’-diphenyl isoquinolinyl) [1,5-c] azoles synthesized using 4-MBC as a key intermediate exhibited antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1) in vitro. []

Q3: How does the structure of 4-MBC contribute to the development of fluorescent sensors?

A: The benzocoumarin scaffold of 4-MBC serves as a foundation for developing fluorescent probes. A study utilized a hydrazine derivative of 4-MBC, 7-hydrazinyl-4-methyl-2H-benzo[h]chromen-2-one (BzCH), as a fluorogenic sensor for carbonyl groups. The hydrazine moiety reacts with carbonyls to form a hydrazone, resulting in a significant red shift in the emission wavelength (from ~430 nm to ~550 nm) and a large Stokes shift (~195 nm). These properties minimize self-quenching and allow for sensitive detection of biomolecule carbonylation, a hallmark of oxidative stress, in live cells. []

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